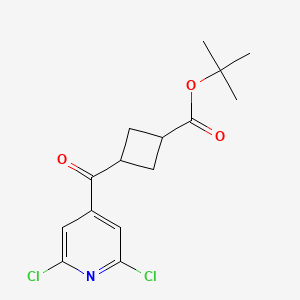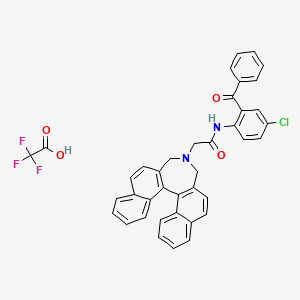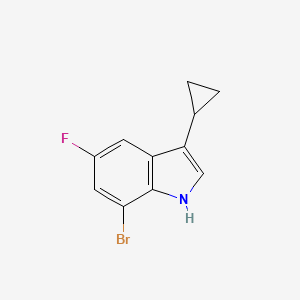
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium is a chemical compound that belongs to the class of oxazolium ions This compound is characterized by its unique structure, which includes a dimethylphenyl group and a dimethyl-substituted oxazolium ring
Méthodes De Préparation
The synthesis of 2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylamine with a suitable oxalyl chloride derivative under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The resulting intermediate is then treated with a base, such as triethylamine, to form the desired oxazolium ion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be facilitated by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction can lead to the formation of reduced oxazolium derivatives.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, this compound has been studied for its potential therapeutic properties. It has shown promise as an antimicrobial agent and may have applications in the treatment of certain infections. Additionally, its reactivity and stability make it a useful tool in biochemical assays and diagnostic tests.
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects.
The molecular targets and pathways involved in the compound’s action depend on its specific application. For example, in antimicrobial applications, it may target bacterial cell walls or enzymes, disrupting their function and leading to cell death.
Comparaison Avec Des Composés Similaires
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium can be compared with other similar compounds, such as 2-(3,4-dimethylphenyl)-1,3-oxazol-5-ium and 2-(3,4-dimethylphenyl)-4,5-dimethyl-1,3-oxazol-3-ium. These compounds share structural similarities but differ in their substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
InChI |
InChI=1S/C13H15NO2/c1-8-5-6-12(7-9(8)2)13-14(15)10(3)11(4)16-13/h5-7H,1-4H3 |
Clé InChI |
BVYWQZAETVGTRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=[N+](C(=C(O2)C)C)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)


![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)





![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)

